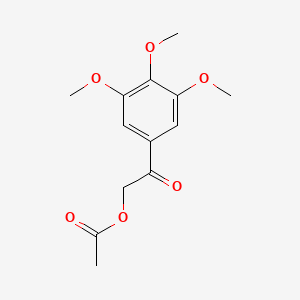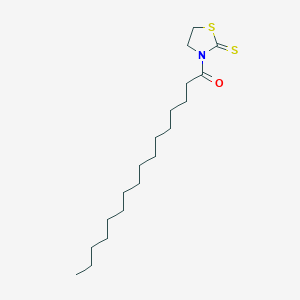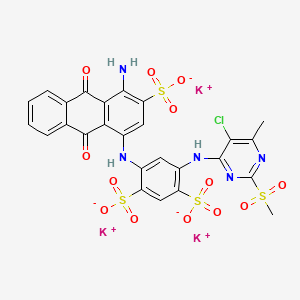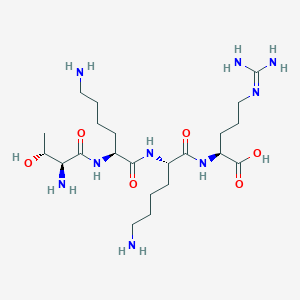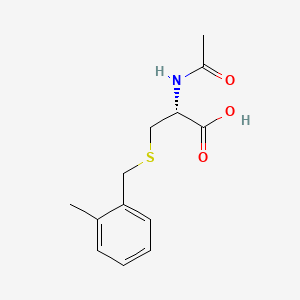
9-(Phenylsulfanyl)anthracene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(Phenylsulfanyl)anthracene is an organic compound that belongs to the class of anthracene derivatives. Anthracene itself is a polycyclic aromatic hydrocarbon consisting of three fused benzene rings. The addition of a phenylsulfanyl group at the 9-position of the anthracene molecule introduces unique chemical and physical properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-(Phenylsulfanyl)anthracene typically involves the substitution of anthracene at the 9-position with a phenylsulfanyl group. One common method is the reaction of 9-bromoanthracene with thiophenol in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: 9-(Phenylsulfanyl)anthracene undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the phenylsulfanyl group, reverting to anthracene.
Substitution: Electrophilic aromatic substitution reactions can occur at the anthracene rings.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl3) as a catalyst are typical.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Anthracene.
Substitution: Various substituted anthracene derivatives depending on the electrophile used.
Scientific Research Applications
9-(Phenylsulfanyl)anthracene has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying photophysical properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 9-(Phenylsulfanyl)anthracene largely depends on its interaction with molecular targets. The phenylsulfanyl group can participate in various chemical reactions, influencing the compound’s reactivity and interaction with biological molecules. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
9,10-Diphenylanthracene: Known for its use in OLEDs and as a fluorescent probe.
9-Phenylanthracene: Another anthracene derivative with applications in photophysical studies.
9,10-Dimethylanthracene: Used in triplet-triplet annihilation photon upconversion systems.
Uniqueness: 9-(Phenylsulfanyl)anthracene is unique due to the presence of the phenylsulfanyl group, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring specific reactivity or photophysical characteristics.
Properties
CAS No. |
74851-75-5 |
|---|---|
Molecular Formula |
C20H14S |
Molecular Weight |
286.4 g/mol |
IUPAC Name |
9-phenylsulfanylanthracene |
InChI |
InChI=1S/C20H14S/c1-2-10-17(11-3-1)21-20-18-12-6-4-8-15(18)14-16-9-5-7-13-19(16)20/h1-14H |
InChI Key |
VZNHRVXOOXDJPK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SC2=C3C=CC=CC3=CC4=CC=CC=C42 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



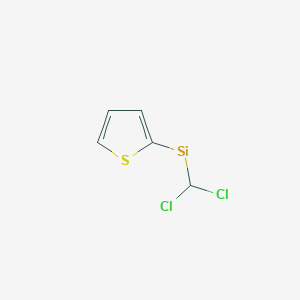
![5-Methyl-2-phenyl-4-[(E)-(pyridin-2-yl)diazenyl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14458556.png)
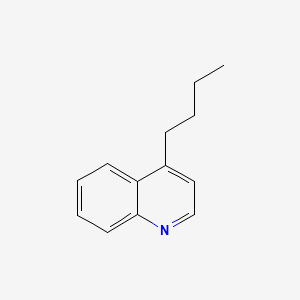
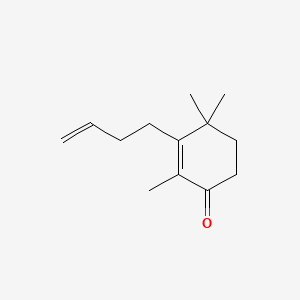

![2H-Inden-2-one, 1,3-bis[(4-azidophenyl)methylene]-1,3-dihydro-](/img/structure/B14458588.png)
